1-benzyloxy-1H-pyrrole-3-carbaldehyde
Description
1-Benzyloxy-1H-pyrrole-3-carbaldehyde is a pyrrole-derived heterocyclic compound featuring a benzyloxy substituent at the 1-position and a formyl group (carbaldehyde) at the 3-position. Pyrroles are aromatic five-membered rings containing one nitrogen atom, which confers distinct electronic properties compared to pyrazoles (two nitrogen atoms). The benzyloxy group (an ether-linked benzyl moiety) and carbaldehyde functional group make this compound a versatile intermediate in organic synthesis, particularly for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-phenylmethoxypyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c14-9-12-6-7-13(8-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
PLFNEEUWIRYPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison due to shared structural motifs (heterocyclic cores, carbaldehyde groups, or benzyl/benzoyl substituents):
Table 1: Structural and Functional Group Comparison
Structural and Electronic Differences
- Core Heterocycles: Pyrrole (1 N atom): Exhibits moderate aromaticity with electron-rich π-systems, making it reactive toward electrophilic substitution. The lone electron pair on nitrogen contributes to resonance stabilization. Pyrazoles are less electron-rich than pyrroles, influencing reactivity .
- Substituent Effects: Benzyloxy (ether) vs. Benzoyl (ketone): The benzyloxy group in the target compound is electron-donating via resonance, while the benzoyl group in pyrazole derivatives (e.g., 4a) is electron-withdrawing. This difference alters the electron density of the heterocycle, impacting reactivity and interactions with biological targets . Carbaldehyde Position: The 3-position in pyrroles vs.
Physicochemical Properties
Data from pyrazole derivatives (4a–4d) and pyrrole analogs provide insights into expected properties:
Table 2: Spectroscopic and Analytical Data Comparison
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